2-Amino-2-propylpentanenitrile
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Overview
Description
2-Amino-2-propylpentanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom, which is further bonded to an amino group (-NH2) and an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-propylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles. For instance: [ \text{CH}_3\text{CH}_2\text{CONH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CN} + \text{H}_2\text{O} ]
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further converted to nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-propylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-propylpentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-2-methylpentanenitrile: Similar structure but with a methyl group instead of a propyl group.
2-Amino-2-ethylpentanenitrile: Similar structure but with an ethyl group instead of a propyl group.
2-Amino-2-butylpentanenitrile: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 2-Amino-2-propylpentanenitrile is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-2-propylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLCHDTOHNJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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